4-butoxy-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
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Overview
Description
Scientific Research Applications
Heterocyclic Compound Synthesis and Applications
Research on thiophenylhydrazonoacetates highlights the synthesis of various heterocyclic compounds, including pyrazoles and pyrazolopyrimidines, demonstrating the versatility of thiophene derivatives in creating bioactive molecules (Mohareb et al., 2004). Similarly, studies on 2,5-di(2-thienyl)pyrrole compounds reveal novel optical properties of their conducting polymers, indicating potential applications in materials science (Soyleyici et al., 2013). These examples underscore the importance of thiophene and pyrazole derivatives in synthesizing compounds with significant scientific and technological relevance.
Benzamide Derivatives in Biological Research
Benzamide derivatives have been extensively studied for their biological activities. For instance, MS-27-275, a synthetic benzamide derivative, exhibits marked in vivo antitumor activity against various human tumors, acting as an inhibitor of histone deacetylase (HDA) (Saito et al., 1999). This illustrates the therapeutic potential of benzamide derivatives in cancer treatment. Furthermore, pyrazole-sulfonamide derivatives have shown promise in antiproliferative activities, highlighting the role of sulfonamide-modified benzamides in developing novel anticancer agents (Mert et al., 2014).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
4-butoxy-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O2S/c1-2-3-12-28-18-10-4-15(5-11-18)22(27)24-21-19-13-29-14-20(19)25-26(21)17-8-6-16(23)7-9-17/h4-11H,2-3,12-14H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPGQEGQJDGTGJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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